molecular formula C9H13N3 B13305103 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13305103
M. Wt: 163.22 g/mol
InChI Key: PLKFBXRPULIUFP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its unique fused bicyclic structure, which includes both an imidazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of cyclopropylamine with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the desired imidazo[1,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and the fused imidazo[1,2-a]pyrimidine ring system.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-7(1)8-3-4-10-9-11-5-6-12(8)9/h5-8H,1-4H2,(H,10,11)

InChI Key

PLKFBXRPULIUFP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNC3=NC=CN23

Origin of Product

United States

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